N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Pharmacological Applications
- The paper by Boechat et al. (2011) examines the preparation of various 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry. These derivatives were screened for antimicrobial activity against Mycobacterium tuberculosis, indicating the potential of developing new derivatives for treating mycobacterial infections (Boechat et al., 2011).
Biological Activity
- A study by Dugovic et al. (2009) evaluates the role of Orexin-1 receptors and the effects of various antagonists in sleep modulation in rats. It provides insights into the neuropharmacological effects of certain compounds and their potential therapeutic implications (Dugovic et al., 2009).
Chemical Analysis and Detection Techniques
- The work by Musfeld et al. (2001) optimizes and validates an HPLC method for measuring endogenous N1-methylnicotinamide in biological fluids. This method has the required sensitivity and selectivity for measuring NMN, enabling the non-invasive determination of renal secretory capacity (Musfeld et al., 2001).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c22-13-17-3-1-2-4-18(17)25-20(28)19(27)24-14-15-7-11-26(12-8-15)21(29)16-5-9-23-10-6-16/h1-6,9-10,15H,7-8,11-12,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSOFZWLCREME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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